molecular formula C19H20N4O B11033555 4-Amino-3,7,7-trimethyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-3,7,7-trimethyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11033555
M. Wt: 320.4 g/mol
InChI Key: MENGNWLYPBRVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,7,7-trimethyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,7,7-trimethyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with diketones under acidic conditions. For instance, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and microwave-assisted synthesis are potential techniques to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,7,7-trimethyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and halogenated compounds, which can further be used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in studying biochemical pathways.

Medicine

Medicinally, 4-Amino-3,7,7-trimethyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and materials with specific electronic properties due to its conjugated system.

Mechanism of Action

The mechanism of action of 4-Amino-3,7,7-trimethyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,7,7-trimethyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine
  • 4-Amino-3,7,7-trimethyl-1-phenyl-1H-pyrazolo[3,4-C]quinoline

Uniqueness

Compared to similar compounds, 4-Amino-3,7,7-trimethyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one exhibits unique electronic properties due to the specific arrangement of its functional groups. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

4-amino-3,7,7-trimethyl-1-phenyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C19H20N4O/c1-11-15-17(20)16-13(9-19(2,3)10-14(16)24)21-18(15)23(22-11)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H2,20,21)

InChI Key

MENGNWLYPBRVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C(=O)CC(C3)(C)C)C(=C12)N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.